![molecular formula C15H20N2O3 B2356674 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide CAS No. 921996-08-9](/img/structure/B2356674.png)

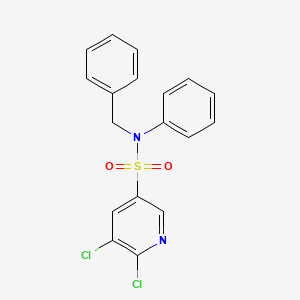

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Analysis

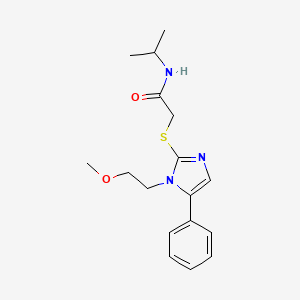

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds structurally related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide, have been synthesized with good yields. These compounds' molecular structures, analyzed through spectroscopic, X-ray diffraction, and DFT studies, indicate significant potential for nonlinear optical (NLO) applications due to their computational hyperpolarizability studies. This research highlights the compound's utility in developing materials with novel optical properties (Almansour et al., 2016).

Antibacterial Applications

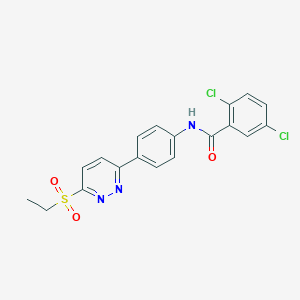

Research into novel analogs of pyrazole-1-carboxamide derivatives, which share a structural core with this compound, demonstrates promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds' synthesis and spectral studies support their potential as antibacterial agents, offering a path for developing new treatments for bacterial infections (Palkar et al., 2017).

Heterocyclic Compound Synthesis

The general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives, encompassing structural motifs similar to this compound, has been developed. These synthesized compounds, confirmed through NMR and HRMS, contribute to the broader field of heterocyclic chemistry by providing new synthetic routes and potential applications in pharmaceutical development (Dzedulionytė et al., 2022).

Novel Scaffolds for Drug Discovery

Research on the synthesis of novel scaffolds that incorporate a pyranose ring with seven-membered rings, akin to the structure of this compound, has provided new insights into the potential for these compounds in drug discovery. These scaffolds, suitable for selective derivatization, open avenues for the development of new therapeutic agents with unique biological activities (Abrous et al., 2001).

Antimicrobial Activity

Studies on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural similarities with this compound, have revealed their antimicrobial activity against various bacteria and fungi. The synthesis and evaluation of these compounds underscore their potential as antimicrobial agents, contributing to the search for new solutions to combat microbial resistance (Sarvaiya et al., 2019).

properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-5-14(18)16-11-6-7-13-12(10-11)15(19)17(4-2)8-9-20-13/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGSQJTUMQFDJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OCCN(C2=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)

![(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2356596.png)

![5-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2356598.png)

![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)

![(2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2356605.png)

![N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356607.png)

![5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2356611.png)